molecular formula C7H11NO3 B2622791 Methyl 1-Acetyl-3-azetidinecarboxylate CAS No. 1353953-76-0; 74815-22-8

Methyl 1-Acetyl-3-azetidinecarboxylate

Cat. No.: B2622791
CAS No.: 1353953-76-0; 74815-22-8
M. Wt: 157.169
InChI Key: HZHPHZDQKWKVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-Acetyl-3-azetidinecarboxylate is a heterocyclic compound featuring a four-membered azetidine ring with an acetyl group at the 1-position and a methyl ester at the 3-position. This structure combines the steric constraints of the azetidine ring with the reactivity of the acetyl and ester functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-acetylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-3-6(4-8)7(10)11-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHPHZDQKWKVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Azetidinecarboxylates

The following table compares Methyl 1-Acetyl-3-azetidinecarboxylate with structurally related azetidine derivatives, based on substituent groups, molecular weight, and applications:

Compound Name Substituent (1-Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Acetyl C7H11NO3 ~157.17 (estimated) Likely intermediate for bioactive molecules; moderate solubility due to acetyl group N/A
Methyl 1-Boc-3-azetidinecarboxylate tert-Butoxycarbonyl (Boc) C10H17NO4 215.25 Acid-labile protecting group; used in peptide synthesis
Methyl 1-Benzhydryl-3-azetidinecarboxylate Benzhydryl C18H19NO2 281.35 Bulky aromatic substituent; potential CNS-targeting applications
tert-Butyl azetidine-3-carboxylate hydrochloride tert-Butyl C8H15NO2·HCl 193.67 Improved crystallinity; used in salt forms for stability
1-Methylazetidine-3-carboxylic acid Methyl C5H9NO2 115.13 Free carboxylic acid; higher polarity

Key Observations:

  • Substituent Effects: The acetyl group in this compound balances steric bulk and polarity.
  • Reactivity : The methyl ester at the 3-position is hydrolytically labile, similar to ethyl or tert-butyl esters in other derivatives. This feature is critical for prodrug design or controlled release .
  • Biological Relevance : Benzhydryl-substituted analogs (e.g., Methyl 1-Benzhydryl-3-azetidinecarboxylate) exhibit enhanced lipophilicity, favoring blood-brain barrier penetration, while the acetyl variant may prioritize peripheral tissue targeting .

Physicochemical and Functional Differences

  • Solubility : The acetyl group’s polarity likely increases aqueous solubility compared to bulkier tert-butyl or benzhydryl groups. For example, Methyl 1-Boc-3-azetidinecarboxylate (logP ~1.5) is less water-soluble than the acetyl analog (estimated logP ~0.8) .
  • Stability : Boc-protected derivatives are stable under basic conditions but cleaved by acids, whereas acetyl groups are generally stable under mild acidic/basic conditions. This distinction influences their roles in multi-step syntheses .
  • Synthetic Utility : this compound’s acetyl group can serve as a transient protecting group, whereas the Boc variant is preferred for long-term protection during peptide elongation .

Comparison with Non-Azetidine Carboxylates

  • Methyl 3-Aminocyclopentanecarboxylate (): The cyclopentane ring lacks the azetidine’s ring strain, reducing reactivity. The primary amine group enables conjugation, contrasting with the acetyl group’s electroneutral character .
  • Ethyl 5-(Hydroxymethyl)isoxazole-3-carboxylate (): The isoxazole ring’s aromaticity and hydroxymethyl group confer distinct hydrogen-bonding capabilities, unlike the azetidine’s saturated structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-Acetyl-3-azetidinecarboxylate, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as acetylation of azetidine precursors under controlled conditions. For example, refluxing with acetylating agents (e.g., acetic anhydride) in anhydrous solvents (e.g., dichloromethane) at 40–60°C for 6–12 hours ensures efficient conversion . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) improves purity. Monitoring by TLC or HPLC (C18 column, UV detection at 254 nm) is critical for assessing intermediate and final product purity .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer : Adhere to protocols for azetidine derivatives:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure. If inhaled, relocate to fresh air and seek medical attention .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the acetyl and azetidine moieties. Key signals include δ ~2.1 ppm (acetyl CH₃) and δ ~3.5–4.5 ppm (azetidine CH₂/CH groups) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ for C₇H₁₁NO₃ at 173.08 Da) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) distinguish functional groups .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, pH)?

  • Methodological Answer : Stability studies should include:

  • Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis. Accelerated degradation studies (40°C for 14 days) assess thermal stability .
  • pH : Monitor degradation kinetics in buffered solutions (pH 3–9) via HPLC. Azetidine rings are prone to ring-opening under acidic conditions (pH < 4) .
  • Light Sensitivity : Use amber vials to avoid photodegradation; UV-vis spectroscopy tracks absorbance changes .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density maps. The azetidine nitrogen’s lone pair and acetyl group’s electron-withdrawing effect influence reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields with charges derived from RESP fitting .

Q. How can contradictions in reported biological activity data for azetidine derivatives be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models. Adjust for covariates like solvent (DMSO vs. water) or purity (>95% vs. <90%) .
  • Structural Confirmation : Validate compound identity in conflicting studies via orthogonal methods (e.g., XRD vs. NMR) to rule out isomer interference .

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